molecular formula C15H22N4 B2681957 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine CAS No. 19551-27-0

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine

Cat. No.: B2681957
CAS No.: 19551-27-0
M. Wt: 258.369
InChI Key: JTWOFVRPBJPTHW-UHFFFAOYSA-N
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Description

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine is a chemical compound built on a 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. The 5-aminopyrazole system is a significant heterocyclic template with a long history of application in pharmaceutical and agrochemical industries . Pyrazole-containing biomolecules are extensively researched for their anti-inflammatory and anticancer properties, acting through mechanisms such as selective kinase inhibition and induction of cell cycle arrest or apoptosis . The specific substitution pattern on this compound—featuring a 4-ethyl and 3-propyl chain, along with a 1-(2-(pyridin-2-yl)ethyl) side chain—suggests it is a sophisticated intermediate or a target molecule for screening in drug discovery programs. Pyrazole derivatives, in general, have been reported to demonstrate a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant effects . This molecule is presented as a building block for the development of novel therapeutic agents and for biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethyl-5-propyl-2-(2-pyridin-2-ylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOFVRPBJPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1CC)N)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.

  • Step 1: Synthesis of Hydrazine Derivative

    • React ethyl hydrazine with propyl bromide to obtain 4-ethyl-3-propylhydrazine.
    • Reaction conditions: Reflux in ethanol for 4-6 hours.
  • Step 2: Cyclization with β-Keto Ester

    • Cyclize the hydrazine derivative with ethyl acetoacetate in the presence of acetic acid.
    • Reaction conditions: Reflux in acetic acid for 8-10 hours.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-carboxylic acid.

    Reduction: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1,2-dihydro-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl group can enhance binding affinity to certain proteins, while the pyrazole ring may participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine
  • CAS No.: 19551-27-0
  • Molecular Formula : C₁₅H₂₃N₅
  • Molecular Weight : 258.37 g/mol .
  • Key Features: The compound contains a pyrazole core substituted with ethyl, propyl, and a 2-(pyridin-2-yl)ethyl group.

Structural Analogues and Functional Group Variations

The following table summarizes key differences between the target compound and structurally related pyrazole/heterocyclic derivatives:

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
Target Compound : this compound Pyrazole Ethyl, propyl, 2-(pyridin-2-yl)ethyl 258.37 Potential ligand for metal coordination
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine Thieno-pyrimidine fused ring, phenyl ~350 (estimated) Pharmaceutical research (kinase inhibitors)
(2-(Pyridin-2-yl)ethyl)urea Urea 2-(Pyridin-2-yl)ethyl 167.20 Intermediate in drug synthesis
MK13 : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea Urea-pyrazole hybrid 3,5-Dimethoxyphenyl, methylpyrazole 304.33 Biological activity screening
Cobalt(II) Complexes with Pyridin-2-yl Ligands Metal-ligand complex Coordinated pyridin-2-yl groups Variable (e.g., ~500) Catalysis, magnetic materials
Key Observations:

Functional Group Impact: The target compound’s 2-(pyridin-2-yl)ethyl group distinguishes it from simpler pyrazole derivatives (e.g., MK13). Urea-containing analogues (e.g., ) exhibit hydrogen-bonding capabilities, improving solubility and target binding in medicinal chemistry contexts.

Synthetic Complexity :

  • Fused-ring systems (e.g., pyrazolo-pyrimidine in ) require multi-step synthesis (Vilsmeier–Haack reaction, cyclization) compared to the target compound’s simpler alkyl/aryl substitution .

Biological Activity

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure

The compound can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally similar to this compound. For example, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)3.79
Compound BNCI-H460 (Lung Cancer)42.30
Compound CSF-268 (Brain Cancer)12.50

These findings suggest that the biological activity of this compound may also extend to anticancer effects, warranting further investigation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. For instance, certain pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Study 1: Antitumor Activity

A study evaluated the effects of a series of pyrazole derivatives on tumor growth in vivo. The results indicated that compounds similar to this compound significantly reduced tumor size in mouse models, suggesting a potential therapeutic application in oncology.

Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes related to cancer metabolism. The study found that certain analogs exhibited potent inhibitory activity against mutant forms of IDH1, a target in several cancers. This aligns with the structural characteristics of this compound, indicating its potential as an enzyme inhibitor.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate solubility and favorable absorption characteristics; however, detailed studies are necessary to evaluate its metabolic stability and toxicity profile.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign signals based on substituent effects. Pyrazole C-5 amine protons typically appear at δ 5.2–5.8 ppm, while pyridinyl protons resonate at δ 7.2–8.6 ppm. Ethyl and propyl groups show characteristic triplet/multiplet patterns .
  • IR Spectroscopy : N-H stretching (3250–3350 cm⁻¹) and C=N/C=C vibrations (1550–1650 cm⁻¹) confirm pyrazole ring integrity .
  • Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 249–311) and fragmentation patterns validate the structure .

How is the biological activity of this compound assessed in preclinical studies?

Q. Basic

  • Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radiometric assays. IC₅₀ values are determined via dose-response curves .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines. Structural analogs show IC₅₀ values in the µM range .

How can X-ray crystallography resolve structural ambiguities, and what software is used for refinement?

Q. Advanced

  • Single-Crystal Analysis : Diffraction data collected at 173 K with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines structures using least-squares minimization, achieving R factors < 0.04 .
  • Challenges : Twinned crystals or low-resolution data require iterative refinement in SHELXE. Hydrogen bonding networks (e.g., N-H···N interactions) are mapped to confirm amine group orientation .

What strategies optimize reaction conditions for introducing the pyridin-2-ylethyl moiety?

Q. Advanced

  • Base Selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions. Evidence shows K₂CO₃ in DMF at 80°C improves alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group. Ethanol is avoided due to competing esterification .

How do structural analogs inform SAR studies for this compound?

Q. Advanced

  • Key Comparisons :
    • 3-Cyclohexyl-4-ethyl analog : Reduced solubility but enhanced kinase inhibition due to hydrophobic interactions .
    • Pyridinyl vs. Thiophenyl substitution : Pyridinyl derivatives show 10-fold higher affinity for serotonin receptors, attributed to π-π stacking .
  • Methodology : Overlay crystallographic data (SHELX) with docking simulations (AutoDock Vina) to predict binding modes .

How are contradictory NMR or crystallographic data resolved in structural elucidation?

Q. Advanced

  • Dynamic Effects : Broad NMR signals may indicate tautomerism. Variable-temperature NMR (VT-NMR) at 25–80°C stabilizes dominant conformers .
  • Disordered Crystals : Apply SHELXL’s PART instruction to model disorder. For example, ethyl group rotamers are refined with occupancy constraints .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (2.5–3.5), BBB permeability, and CYP450 inhibition. Pyridinyl groups reduce logP but improve solubility .
  • MD Simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers, revealing interactions with membrane-bound transporters .

How does the pyrazole ring’s substitution pattern affect reactivity in follow-up chemistry?

Q. Advanced

  • Electrophilic Substitution : C-3 propyl groups deactivate the ring toward nitration, directing electrophiles to C-4. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .
  • Cross-Coupling : Suzuki-Miyaura reactions at C-5 require Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes by-products. HPLC (C18 column, 98% purity) is critical for >95% purity .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage and inert atmosphere handling .

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